molecular formula C11H16F3NO B6268237 2,2,2-trifluoro-N-(octahydro-1H-inden-5-yl)acetamide CAS No. 1909309-93-8

2,2,2-trifluoro-N-(octahydro-1H-inden-5-yl)acetamide

Cat. No.: B6268237
CAS No.: 1909309-93-8
M. Wt: 235.2
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide is a chemical compound with the molecular formula C11H16F3NO and a molecular weight of 235.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group and an octahydro-1H-inden-5-yl moiety attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(octahydro-1H-inden-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with octahydro-1H-indene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(octahydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide is unique due to the combination of the trifluoromethyl group and the octahydro-1H-inden-5-yl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

CAS No.

1909309-93-8

Molecular Formula

C11H16F3NO

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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